T-Cell Proliferation Inhibition: 9-Benzyl-8-bromoguanine vs. 7-Benzyl-8-bromoguanine in Human Leukemia and Lymphoma Lines
In a direct head‑to‑head comparison, 9‑benzyl‑8‑bromoguanine (Compound I, the target) and its N7‑regioisomer (Compound II) were tested for inhibition of MOLT‑4 human T‑cell leukemia and HUT78 human cutaneous T‑cell lymphoma proliferation. Compound II was a significantly more potent inhibitor than Compound I in both cell lines [1]. The IC₅₀ values provide a quantitative basis for regioisomer selection depending on desired potency.
| Evidence Dimension | IC₅₀ for inhibition of T-cell proliferation (MOLT‑4 human leukemia cells) |
|---|---|
| Target Compound Data | 50 μM |
| Comparator Or Baseline | 7‑Benzyl‑8‑bromoguanine: 24 μM |
| Quantified Difference | 7‑isomer is ~2‑fold more potent (p < 0.01) |
| Conditions | MOLT‑4 human T‑cell leukemia line; compound concentration range 0.5–50 μM; DMSO vehicle control |
Why This Matters
Investigators must specify the N9‑ vs. N7‑regioisomer when ordering, because the N9‑isomer is approximately half as potent against MOLT‑4 cells, which directly impacts the concentration required to achieve 50% growth inhibition in T‑cell leukemia models.
- [1] Poluektova L, Madre M, Zhuk R, Osna N, Somashenkova L, Zvirbliene A, Socnev A, Khan MM. Immunoregulatory effects of N9-benzyl- and N7-benzyl-8-bromoguanines. Int J Immunopharmacol. 1999;21(11):777-792. doi:10.1016/S0192-0561(99)00043-0 View Source
